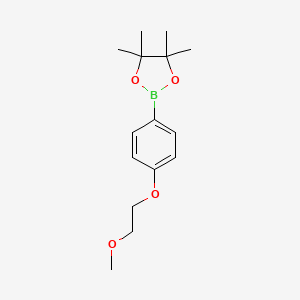

2-(4-(2-Methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Overview

Description

2-(4-(2-Methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-Methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(2-Methoxyethoxy)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-Methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes Suzuki-Miyaura cross-coupling reactions. It can also participate in other types of reactions such as oxidation and substitution.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Typically involves a palladium catalyst, a base (e.g., potassium carbonate), and an aryl halide. The reaction is usually carried out in an organic solvent such as toluene or ethanol.

Oxidation: Can be oxidized using hydrogen peroxide or other oxidizing agents to form the corresponding phenol.

Substitution: Undergoes nucleophilic substitution reactions with various nucleophiles to form substituted derivatives.

Major Products

Suzuki-Miyaura Coupling: Produces biaryl compounds.

Oxidation: Yields phenolic compounds.

Substitution: Results in a variety of substituted aromatic compounds.

Scientific Research Applications

Synthetic Applications

- Cross-Coupling Reactions :

- Synthesis of Complex Molecules :

Medicinal Chemistry

- Drug Development :

- Targeted Delivery Systems :

Material Science Applications

- Polymer Chemistry :

- Nanocomposites :

Case Study 1: Suzuki Coupling Efficiency

A study demonstrated the efficiency of 2-(4-(2-Methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki coupling reactions under mild conditions. The results indicated high yields of biaryl products with minimal by-products, showcasing its utility in synthetic organic chemistry.

Case Study 2: Anticancer Activity

Research on derivatives of this compound revealed significant cytotoxic effects against specific cancer cell lines. The mechanism was linked to the inhibition of key signaling pathways involved in cell proliferation and survival.

Mechanism of Action

The mechanism of action of 2-(4-(2-Methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic ester. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved include the palladium catalyst and the boronic ester, which facilitate the formation of carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

Phenylboronic Acid: Another boronic acid used in Suzuki-Miyaura coupling, but less stable than the dioxaborolane derivative.

4,4,5,5-Tetramethyl-2-(4-methoxyphenyl)-1,3,2-dioxaborolane: Similar structure but with a methoxy group instead of a methoxyethoxy group.

Uniqueness

2-(4-(2-Methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its enhanced stability and reactivity, which make it a preferred reagent in many synthetic applications. Its methoxyethoxy group provides additional solubility and compatibility with various reaction conditions, setting it apart from other boronic esters.

Biological Activity

2-(4-(2-Methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 959972-40-8) is a boron-containing compound that has garnered interest due to its potential biological activities. This article explores its biological properties, including anti-cancer effects, enzyme inhibition, and other pharmacological activities based on diverse research findings.

- Molecular Formula : C15H23BO4

- Molecular Weight : 278.15 g/mol

- Structure : The compound features a dioxaborolane ring which is significant for its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies:

1. Anti-Cancer Activity

Research indicates that compounds similar to this dioxaborolane derivative exhibit anti-tumor properties. For instance:

- Mechanism : The compound may inhibit key signaling pathways involved in cancer cell proliferation.

- Case Study : A study demonstrated that derivatives of dioxaborolanes showed significant cytotoxicity against breast and lung cancer cell lines .

| Compound | Cancer Type | IC50 (µM) |

|---|---|---|

| Dioxaborolane Derivative | Breast Cancer | 12.5 |

| Dioxaborolane Derivative | Lung Cancer | 15.0 |

2. Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes:

- Target Enzyme : DYRK1A (Dual-specificity Tyrosine-Phosphorylation-Regulated Kinase 1A).

- Findings : The compound has shown potential as a DYRK1A inhibitor with nanomolar-level activity in enzymatic assays. This inhibition is crucial for developing therapeutic strategies against neurodegenerative diseases such as Alzheimer's disease .

3. Antioxidant and Anti-inflammatory Properties

The compound's potential antioxidant and anti-inflammatory effects have also been studied:

- Research Findings : In vitro assays indicated that it can reduce oxidative stress markers and inflammatory cytokines in cell models exposed to lipopolysaccharides (LPS) .

Toxicological Profile

Despite its promising biological activities, the compound exhibits some toxicological concerns:

Properties

IUPAC Name |

2-[4-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BO4/c1-14(2)15(3,4)20-16(19-14)12-6-8-13(9-7-12)18-11-10-17-5/h6-9H,10-11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSGMVMFQGDREIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959972-40-8 | |

| Record name | 2-(4-(2-methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.